molecular formula C9H9ClN2O B2644388 4-(1,2-Oxazol-3-yl)aniline hydrochloride CAS No. 2137767-11-2

4-(1,2-Oxazol-3-yl)aniline hydrochloride

Cat. No.: B2644388
CAS No.: 2137767-11-2
M. Wt: 196.63
InChI Key: IRJGMVMUGXQHRW-UHFFFAOYSA-N
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Description

4-(1,2-Oxazol-3-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H8N2O·HCl. It is a derivative of aniline, where the aniline ring is substituted with an oxazole ring at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Oxazol-3-yl)aniline hydrochloride typically involves the reaction of 4-nitroaniline with glyoxal in the presence of a base to form the oxazole ring. The nitro group is then reduced to an amine, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Oxazol-3-yl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives and aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(1,2-Oxazol-3-yl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,2-Oxazol-3-yl)aniline hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Biological Activity

4-(1,2-Oxazol-3-yl)aniline hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its chemical properties, biological activities, and applications in medicinal chemistry, along with relevant case studies and research findings.

This compound is characterized by the presence of an oxazole ring and an aniline moiety. Its molecular formula is C9H8ClN3OC_9H_8ClN_3O, and it has a CAS number of 2137767-11-2. The compound can undergo various chemical reactions, including:

  • Oxidation : Can yield different derivatives based on the oxidizing agent used.
  • Reduction : Modifications to the oxazole ring or the aniline part.
  • Substitution : Can lead to various substituted derivatives through nucleophilic or electrophilic reactions.

Biological Activity

Research indicates that this compound exhibits diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxazole-containing compounds can possess significant antibacterial and antifungal properties. For instance, derivatives have demonstrated moderate to good antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 156.47 µM .
  • Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. In vitro studies have indicated that it can inhibit the growth of cancer cell lines, suggesting its role in cancer therapy . For example, compounds derived from oxazole structures have shown IC50 values in the micromolar range against several human cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the oxazole ring enhances its binding affinity to these targets, modulating various biochemical pathways that lead to physiological effects.

Case Studies and Research Findings

  • Anticancer Activity : A study by Vinaya K. et al. (2019) reported that 1,2,4-oxadiazole derivatives exhibited significant antiproliferative activity against human colon adenocarcinoma cells with IC50 values around 92.4 µM . This suggests a potential for developing new cancer therapies based on modifications of the oxazole structure.
  • Antimicrobial Studies : In a comprehensive examination of monomeric alkaloids, compounds similar to this compound were tested against various pathogens. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various applications:

  • Medicinal Chemistry : Its potential as a scaffold for drug development targeting cancer and infectious diseases.
  • Material Science : Utilized in developing new materials with specific properties due to its unique chemical structure.

Properties

IUPAC Name

4-(1,2-oxazol-3-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-5-6-12-11-9;/h1-6H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJGMVMUGXQHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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